REACTION_CXSMILES
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[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=O.[Cl:7][C:8]1[CH:13]=[C:12]([NH2:14])[C:11](I)=[CH:10][N:9]=1.C1N2CCN(CC2)C1>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:7][C:8]1[N:9]=[CH:10][C:11]2[CH:4]=[C:2]([C:1]([OH:6])=[O:5])[NH:14][C:12]=2[CH:13]=1 |f:4.5.6|
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Name
|
|
Quantity
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0.86 mL
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Type
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reactant
|
Smiles
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C(C(=O)C)(=O)O
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Name
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|
Quantity
|
1.05 mg
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Type
|
reactant
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Smiles
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ClC1=NC=C(C(=C1)N)I
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Name
|
|
Quantity
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1.39 g
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Type
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reactant
|
Smiles
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C1CN2CCN1CC2
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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56 mg
|
Type
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catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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145 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was degassed with argon for 20 min
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Duration
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20 min
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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FILTRATION
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Details
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filtered through Celite
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Type
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WASH
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Details
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After washing of the filtrate with ethyl acetate (50 mL) and ether (50 mL) the pH
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Type
|
EXTRACTION
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Details
|
Extraction with ethyl acetate (5×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
drying of the combined extracts (MgSO4) and concentration
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Name
|
|
Type
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product
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Smiles
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ClC1=CC2=C(C=N1)C=C(N2)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |